Isoquinoline-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Diverse Heterocycles

ICA acts as a versatile starting material for the synthesis of various heterocyclic compounds, which are molecules containing atoms other than carbon and hydrogen in their rings. These heterocycles often possess unique biological properties, making them valuable in drug discovery and other areas of research.

For example, ICA can be used to synthesize derivatives with potential anti-cancer activity []. It can also serve as a precursor for the preparation of isoquinoline alkaloids, a diverse group of natural products with various pharmacological properties [].

Organic Synthesis and Medicinal Chemistry

ICA's presence in various organic syntheses extends beyond its role as a precursor for heterocycles. Its diverse reactivity allows it to participate in various reactions, making it a valuable tool for organic chemists.

One example involves its use in the synthesis of complex organic molecules relevant to medicinal chemistry research []. Additionally, ICA can be employed in the preparation of fluorescent probes, which are valuable tools for studying biological processes at the cellular and molecular level [].

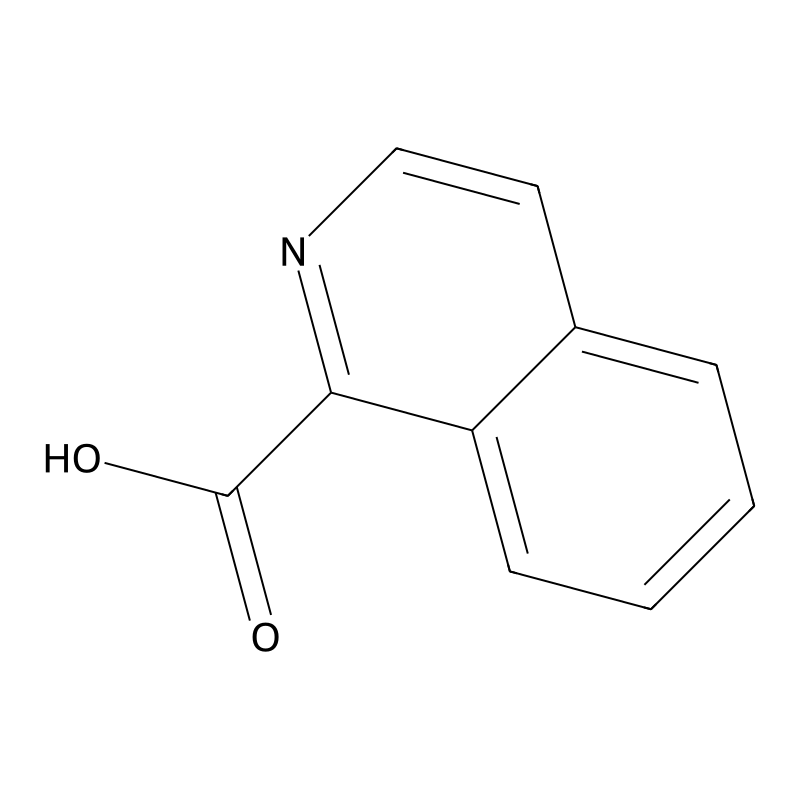

Isoquinoline-1-carboxylic acid, also known as 1-isoquinolinecarboxylic acid, is an aromatic organic compound with the molecular formula and a molecular weight of approximately 173.17 g/mol. This compound features a carboxylic acid group attached to the isoquinoline structure, which consists of a fused benzene and pyridine ring. Isoquinoline-1-carboxylic acid is a light orange to yellow crystalline solid that is soluble in water and exhibits various chemical properties relevant in both organic synthesis and biological applications .

Currently, there's limited information on the specific mechanism of action of isoquinoline-1-carboxylic acid itself. However, its significance lies in its potential to be transformed into various bioactive alkaloids with well-defined mechanisms. For instance, some isoquinoline alkaloids act as neurotransmitters or interact with receptors in the body, leading to physiological effects [].

- Electrochemical Reduction: The anion of isoquinoline-1-carboxylic acid can undergo electrochemical reduction, yielding isoquinoline as a product. This reaction is significant as it represents a rare case of cathodic decarboxylation in monocarboxylic acids .

- Nucleophilic Substitution: The carboxylic acid group can react with nitrogen-centered nucleophiles, leading to various derivatives. For example, reactions with amines can yield amides or other functionalized products .

Isoquinoline-1-carboxylic acid exhibits various biological activities, including:

- Anticonvulsant Properties: Benzylamides derived from isoquinoline-1-carboxylic acids have shown anticonvulsant activity, indicating potential therapeutic applications in treating seizure disorders .

- Antimicrobial Activity: Compounds related to isoquinoline structures have been investigated for their antimicrobial properties, contributing to their relevance in pharmaceutical research.

Several synthesis methods for isoquinoline-1-carboxylic acid have been reported:

- Electrochemical Methods: As mentioned earlier, the electrochemical reduction of its anion can yield isoquinoline, demonstrating a unique pathway for synthesis under specific conditions .

- Conventional Organic Synthesis: Isoquinoline-1-carboxylic acid can be synthesized through traditional organic reactions involving isoquinoline derivatives and carboxylation reactions.

Research into the interactions of isoquinoline-1-carboxylic acid with other compounds has revealed insights into its reactivity and potential applications:

- Complex Formation: Isoquinoline derivatives have been explored for their ability to form complexes with metals, such as oxorhenium(V), which may have catalytic applications .

Isoquinoline-1-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Aromatic heterocycle | Base structure without carboxyl group |

| Quinoline | Aromatic heterocycle | Similar structure but different nitrogen positioning |

| Isoquinoline-3-carboxylic acid | Aromatic heterocycle | Carboxyl group at a different position |

| 4-Bromoisoquinoline | Halogenated isoquinoline | Halogen substitution affecting reactivity |

Isoquinoline-1-carboxylic acid is unique due to its specific position of the carboxyl group on the isoquinoline ring, which influences its chemical reactivity and biological activity compared to these similar compounds.

The discovery and isolation of isoquinoline compounds trace back to the late 19th century, marking a pivotal moment in heterocyclic chemistry. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This breakthrough established the foundation for understanding the broader family of isoquinoline derivatives, including isoquinoline-1-carboxylic acid. Weissgerber later developed a more efficient isolation method in 1914 by exploiting the basicity differences between isoquinoline and quinoline, enabling selective extraction from coal tar.

The structural characterization of isoquinoline-1-carboxylic acid emerged as researchers recognized the importance of carboxylated derivatives in expanding the chemical space of isoquinoline compounds. The compound's systematic study began in earnest during the mid-20th century as synthetic methodologies advanced and pharmaceutical applications became apparent. Early research focused on understanding its chemical reactivity patterns, particularly the influence of the carboxylic acid group on the isoquinoline ring system's electronic properties.

The development of modern analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, provided detailed insights into the compound's three-dimensional structure. Crystallographic studies revealed that isoquinoline-1-carboxylic acid crystallizes with three molecules in the asymmetric unit, linked by O-H···N hydrogen bonds, demonstrating the significance of intermolecular interactions in its solid-state behavior. These structural insights proved crucial for understanding the compound's reactivity and designing synthetic strategies for its derivatives.

Significance in Organic and Medicinal Chemistry

Isoquinoline-1-carboxylic acid occupies a central position in organic synthesis due to its dual nature as both a heterocyclic aromatic system and a carboxylic acid derivative. The compound serves as a versatile building block for constructing complex molecular architectures, particularly in the pharmaceutical industry where it functions as a key intermediate in drug synthesis. Its applications span multiple therapeutic areas, with particular emphasis on neurological disorders, where isoquinoline-based compounds have demonstrated significant bioactivity.

In pharmaceutical development, isoquinoline-1-carboxylic acid derivatives have shown promise as angiotensin converting enzyme inhibitors, representing potential antihypertensive agents. The structural similarity to naturally occurring alkaloids, such as those found in traditional Chinese medicine, has inspired medicinal chemists to explore its therapeutic potential systematically. Research has demonstrated that modifications of the isoquinoline-1-carboxylic acid scaffold can yield compounds with antimicrobial, antiviral, antifungal, and anticancer activities.

The compound's role extends beyond direct pharmaceutical applications to encompass materials science and analytical chemistry. Its use as a standard in chromatographic techniques aids in the accurate quantification of related compounds in various samples, while its derivatives find applications in developing new materials, particularly in coatings and polymers. The compound's ability to form stable complexes with metal ions has led to investigations of its potential as an anion receptor, particularly for chloride and sulfate ions.

Contemporary Research Overview

Contemporary research on isoquinoline-1-carboxylic acid encompasses diverse areas, from fundamental studies of its chemical reactivity to advanced applications in drug discovery and materials science. Recent electrochemical investigations have revealed unexpected decarboxylation behavior under reductive conditions, yielding isoquinoline as the primary product. This discovery represents the first reported instance of cathodic decarboxylation of a monocarboxylic acid, opening new avenues for electrochemical synthetic methodologies.

Modern synthetic approaches have focused on developing efficient methods for preparing isoquinoline-1-carboxylic acid derivatives through solid-phase synthesis and continuous flow processes. These methodologies enable the rapid generation of diverse compound libraries for biological screening, accelerating drug discovery efforts. Recent work has demonstrated the synthesis of tetrahydroisoquinoline derivatives using Pictet-Spengler reactions, followed by BOC protection and subsequent transformations.

Current research trends also emphasize the development of selenium-decorated isoquinoline derivatives, which show promise for advanced therapeutic applications. The use of benzeneseleninic acid derivatives as stable selenium reagents has enabled the efficient synthesis of selenium-containing isoquinoline N-oxides, expanding the chemical space available for pharmaceutical exploration. Additionally, contemporary studies have explored the compound's role in combinatorial chemistry approaches, where its derivatives serve as scaffolds for generating diverse molecular libraries.

Isoquinoline-1-carboxylic acid possesses the molecular formula C₁₀H₇NO₂ with a molecular weight of 173.17 grams per mole [1] [2] [7]. The compound consists of a bicyclic aromatic heterocyclic system featuring an isoquinoline backbone with a carboxylic acid functional group attached at the 1-position [1] [6]. The chemical structure can be represented by the SMILES notation C1=CC=C2C(=C1)C=CN=C2C(=O)O and the International Union of Pure and Applied Chemistry Standard InChI Key XAAKCCMYRKZRAK-UHFFFAOYSA-N [1] [6] [7].

The molecular architecture comprises a fused benzene ring and pyridine ring system, where the nitrogen atom occupies position 2 of the isoquinoline ring [1] [2]. The carboxylic acid substituent at position 1 creates a five-membered chelation ring when coordinating with metal centers, with the carboxyl oxygen and pyridine nitrogen serving as donor atoms [22] [24]. This structural arrangement provides the compound with its characteristic chemical and spectroscopic properties [13].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₂ [1] |

| Molecular Weight | 173.17 g/mol [1] [2] |

| CAS Registry Number | 486-73-7 [1] [6] |

| InChI Key | XAAKCCMYRKZRAK-UHFFFAOYSA-N [1] [6] |

| SMILES | C1=CC=C2C(=C1)C=CN=C2C(=O)O [7] |

Physicochemical Characteristics

Physical State and Appearance

Isoquinoline-1-carboxylic acid exists as a crystalline solid at room temperature, typically appearing as a powder to crystal form [5] [9]. The compound exhibits a characteristic coloration ranging from light orange to yellow to green, with some sources describing it as yellow-tan powder or creamy white to yellowish brown powder [5] [9] [15] [26]. The physical appearance can vary slightly depending on the purity and crystallization conditions, but the compound consistently maintains its solid crystalline structure under standard laboratory conditions [25] [27].

Solubility Parameters

The solubility characteristics of isoquinoline-1-carboxylic acid demonstrate significant variation across different solvent systems [9] [12] [15]. The compound exhibits good solubility in water, with multiple sources confirming its water-soluble nature [5] [9] [15]. In organic solvents, the compound shows appreciable solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide [33]. The solubility in ethanol is approximately 5 milligrams per milliliter, while in dimethyl sulfoxide and dimethyl formamide, solubility reaches approximately 20 milligrams per milliliter [33].

| Solvent | Solubility |

|---|---|

| Water | Soluble [9] [15] |

| Ethanol | ~5 mg/mL [33] |

| Dimethyl sulfoxide | ~20 mg/mL [33] |

| Dimethyl formamide | ~20 mg/mL [33] |

The compound demonstrates limited solubility in non-polar solvents, consistent with its polar carboxylic acid functionality and aromatic heterocyclic structure [12]. For aqueous buffer systems, optimal solubility is achieved by first dissolving the compound in dimethyl formamide followed by dilution with the desired aqueous buffer, yielding approximately 0.5 milligrams per milliliter in a 1:1 dimethyl formamide to phosphate buffered saline solution [33].

Thermal Properties

The thermal behavior of isoquinoline-1-carboxylic acid is characterized by decomposition upon melting [9] [25] [27]. The melting point is consistently reported in the range of 160-165°C with accompanying decomposition [8] [9] [15] [25]. Specific values include 161°C [8] [15], 164°C [5] [9] [27], and approximately 165°C [25]. The decomposition during melting indicates thermal instability at elevated temperatures, which is characteristic of many aromatic carboxylic acids [26].

| Thermal Property | Value |

|---|---|

| Melting Point | 160-165°C (decomposition) [8] [9] [15] [25] |

| Boiling Point | 68-69°C [9] [15] |

| Density | 0.932 g/mL at 20°C [9] [15] [27] |

| Flash Point | 8°F [9] [15] |

| Vapor Density | 3.59 (vs air) [9] [15] |

The compound exhibits a relatively low boiling point of 68-69°C, though this value appears inconsistent with the melting point data and may reflect measurement under reduced pressure conditions [9] [15]. The density at 20°C is reported as 0.932 grams per milliliter, indicating the compound is less dense than water [9] [15] [27]. The flash point of 8°F suggests potential flammability concerns during handling [9] [15].

Spectroscopic Characterization

Infrared Spectroscopy of Isoquinoline-1-carboxylic Acid

Infrared spectroscopic analysis of isoquinoline-1-carboxylic acid reveals characteristic absorption bands consistent with its molecular structure [16] [30]. The spectrum exhibits the typical carboxylic acid absorption pattern, including a broad O-H stretching vibration extending from 2500 to 3300 cm⁻¹ due to hydrogen bonding in the solid state [28] [29]. The carbonyl stretching frequency appears near 1710 cm⁻¹, characteristic of carboxylic acid dimers [28] [29].

The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the aromatic C=C and C=N stretching modes appear in the 1500-1600 cm⁻¹ range [12] [16]. The isoquinoline ring system contributes additional characteristic peaks for aromatic C-H bending and ring breathing modes in the fingerprint region below 1500 cm⁻¹ [12] [13]. The infrared spectrum provides definitive identification of the carboxylic acid functionality and aromatic heterocyclic structure [16] [30].

Nuclear Magnetic Resonance Analysis of Isoquinoline-1-carboxylic Acid

Nuclear magnetic resonance spectroscopy provides detailed structural information for isoquinoline-1-carboxylic acid through both proton and carbon-13 analysis [3] [4] [13]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons in the 7-9 parts per million region, with the carboxylic acid proton appearing as a broad signal near 11-12 parts per million due to rapid exchange and hydrogen bonding [13] [29].

The aromatic proton signals demonstrate the expected coupling patterns for the isoquinoline ring system, with distinct multipicity arising from the heterocyclic environment [3] [13]. Carbon-13 nuclear magnetic resonance analysis reveals signals corresponding to the ten carbon atoms in the molecular structure, with the carbonyl carbon appearing characteristically downfield near 170 parts per million [4] [13]. The aromatic carbons appear in the 120-140 parts per million region, with the pyridine nitrogen-bearing carbons showing characteristic chemical shifts [4] [13].

Computational studies using density functional theory at the B3LYP/cc-pVTZ level have been employed to predict nuclear magnetic resonance chemical shifts using the Gauge Invariant Atomic Orbital method in dimethyl sulfoxide-d₆ solvent [13]. These theoretical calculations provide excellent correlation with experimental nuclear magnetic resonance data, confirming the structural assignments [13].

Mass Spectrometric Profile

Mass spectrometric analysis of isoquinoline-1-carboxylic acid reveals a molecular ion peak at mass-to-charge ratio 173, corresponding to the molecular weight of the compound [3] [4]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that provide structural information about the isoquinoline backbone and carboxylic acid substituent [3] [17].

| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |

|---|---|---|

| 173.0 | 49.3% | [M]⁺ (molecular ion) [3] |

| 129.0 | 100% | [M-COOH]⁺ (loss of carboxyl) [3] |

| 128.0 | 30.0% | [M-COOH-H]⁺ [3] |

| 102.0 | 26.4% | Ring fragmentation [3] |

| 101.0 | 19.3% | Ring fragmentation [3] |

The base peak appears at mass-to-charge ratio 129, corresponding to the loss of the carboxylic acid group (44 mass units) from the molecular ion [3]. This fragmentation pattern is characteristic of aromatic carboxylic acids and confirms the presence of the carboxyl functionality [3] [17]. Additional fragment ions at lower mass values result from further fragmentation of the isoquinoline ring system [3].

Advanced mass spectrometric studies have investigated the collision-induced dissociation patterns of isoquinoline derivatives, revealing characteristic fragmentation behaviors that can be used for structural elucidation [17] [19]. The fragmentation mechanisms involve loss of neutral molecules and rearrangement reactions characteristic of the isoquinoline alkaloid family [17].

Chemical Reactivity of Isoquinoline-1-carboxylic Acid

Acid-Base Equilibria

Isoquinoline-1-carboxylic acid exhibits typical weak acid behavior due to the presence of the carboxylic acid functional group [9] [12] [21]. The compound demonstrates a predicted pKₐ value of 1.09 ± 0.10, indicating relatively strong acidity compared to simple aliphatic carboxylic acids [9] [15]. This enhanced acidity results from the electron-withdrawing effect of the aromatic isoquinoline ring system [12] [21].

The acid dissociation constant places isoquinoline-1-carboxylic acid in the category of moderately strong organic acids [9] [21]. The carboxylic acid group can be deprotonated under basic conditions to form the corresponding carboxylate anion, which exhibits different solubility and coordination properties compared to the neutral acid form [12] [22]. The carboxylate form demonstrates enhanced water solubility and serves as an effective ligand for metal coordination [22] [24].

Nucleophilic and Electrophilic Reactions

The chemical reactivity of isoquinoline-1-carboxylic acid toward nucleophilic and electrophilic reagents follows patterns typical of isoquinoline derivatives [18] [23]. Electrophilic substitution reactions occur preferentially on the benzene ring portion of the isoquinoline system, with the pyridine ring being deactivated toward electrophilic attack due to the electron-withdrawing nitrogen atom [18] [23].

Electrophilic substitution typically occurs at the 5 and 8 positions of the isoquinoline ring, with the 5-position being preferred [18] [23]. Nitration and sulfonation reactions yield predominantly 5-substituted products, while halogenation can occur at multiple positions depending on reaction conditions [18] [23]. The carboxylic acid substituent provides additional electronic effects that influence the regioselectivity of these reactions [18].

Nucleophilic substitution reactions preferentially occur at the 1-position of the isoquinoline ring, adjacent to the nitrogen atom [18] [23]. The Chichibabin reaction with sodium amide produces 1-aminoisoquinoline derivatives, while reaction with Grignard reagents yields 1-alkylated products [18] [23]. The presence of the carboxylic acid group can influence these reactions through electronic and steric effects [18].

Coordination Chemistry

Isoquinoline-1-carboxylic acid serves as an excellent bidentate ligand in coordination chemistry, forming stable complexes with various transition metal ions [22] [24]. The compound coordinates through both the carboxylate oxygen and the pyridine nitrogen, creating a five-membered chelate ring that enhances complex stability [22] [24].

Crystallographic studies of metal complexes reveal octahedral coordination geometries for transition metals such as cobalt(II) and nickel(II) [22]. In these complexes, two isoquinoline-1-carboxylate ligands occupy the equatorial positions, with water molecules coordinating at the axial sites [22]. The coordination bond lengths and angles demonstrate typical values for nitrogen-oxygen bidentate ligands [22].

| Metal Complex | Metal-Oxygen Distance | Metal-Nitrogen Distance | Bite Angle |

|---|---|---|---|

| Cobalt(II) | 2.055(2) Å | 2.096(2) Å | 101.75(7)° [22] |

| Nickel(II) | 2.036(2) Å | 2.039(3) Å | 100.00(9)° [22] |

The coordination chemistry extends to other transition metals including copper(II), where the ligand adopts different coordination modes [22]. Copper(II) complexes exhibit pentacoordinate geometries with bridging carboxylate groups, demonstrating the versatility of isoquinoline-1-carboxylic acid as a coordination ligand [22]. The formation of these metal complexes is of particular interest due to potential biological activity, as isoquinoline-1-carboxylic acid is known to inhibit copper-containing enzymes such as dopamine β-hydroxylase [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant